molecular formula C13H20N4O3 B131796 N-(6-Amino-2,4-dioxo-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)cyclopentanecarboxamide CAS No. 152529-70-9

N-(6-Amino-2,4-dioxo-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)cyclopentanecarboxamide

Cat. No. B131796
Key on ui cas rn: 152529-70-9
M. Wt: 280.32 g/mol
InChI Key: YHUKSBZTJSINBW-UHFFFAOYSA-N
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Patent
US08796290B2

Procedure details

To a solution of 5,6-diamino-3-propyl-1H-pyrimidine-2,4-dione (0.6 g, 2.72 mmol) in methanol (50 ml) was added cyclopentane carboxylic acid (0.310 g, 2.72 mmol). The reaction mixture was cooled to 0° C. and then 1-ethyl-3(3′-dimethylaminopropyl) carbodiimide hydrochloride (EDCI.HCl) (0.78 g, 4.1 mmol) was added. The resulting reaction mixture was stirred at room temperature overnight. The reaction mixture was concentrated under reduced pressure. The residue was dissolved in water. The solid was filtered and washed thoroughly with water followed by diethyl ether. The product obtained was dried under high vacuum. The crude product (0.40 g) was used for the next step without further purification.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3](=[O:13])[N:4]([CH2:10][CH2:11][CH3:12])[C:5](=[O:9])[NH:6][C:7]=1[NH2:8].[CH:14]1([C:19](O)=[O:20])[CH2:18][CH2:17][CH2:16][CH2:15]1.Cl.C(N=C=NCCCN(C)C)C>CO>[NH2:8][C:7]1[NH:6][C:5](=[O:9])[N:4]([CH2:10][CH2:11][CH3:12])[C:3](=[O:13])[C:2]=1[NH:1][C:19]([CH:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1)=[O:20] |f:2.3|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
NC=1C(N(C(NC1N)=O)CCC)=O
Name
Quantity
0.31 g
Type
reactant
Smiles
C1(CCCC1)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.78 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed thoroughly with water
CUSTOM
Type
CUSTOM
Details
The product obtained
CUSTOM
Type
CUSTOM
Details
was dried under high vacuum
CUSTOM
Type
CUSTOM
Details
The crude product (0.40 g) was used for the next step without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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